2-Methoxy-4-methyl-1,3-thiazol-5-amine
Description
2-Methoxy-4-methyl-1,3-thiazol-5-amine is a heterocyclic compound characterized by a thiazole core substituted with a methoxy group at position 2, a methyl group at position 4, and an amine group at position 3. Its molecular formula is C₆H₉N₂OS, with a molecular weight of 157.21 g/mol (calculated). This compound is of interest in medicinal chemistry due to the versatility of the thiazole scaffold, which is prevalent in bioactive molecules .
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(6)9-5(7-3)8-2/h6H2,1-2H3 |
InChI Key |
JZDZEFSOCZOBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-4-methyl-1,3-thiazol-5-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxy-4-methylthiazole with an amine source under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methoxy-4-methyl-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-4-methyl-1,3-thiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-methoxy-4-methyl-1,3-thiazol-5-amine and its analogs:
Key Notes and Considerations
Structural Diversity : Substitutions at positions 2, 4, and 5 significantly alter electronic and steric profiles, impacting binding affinity and solubility .
Synthetic Challenges : Methoxy and sulfonamide groups (e.g., ) necessitate careful optimization to avoid side reactions during synthesis .
Safety Data : Toxicological profiles for many thiazole derivatives remain understudied, warranting precaution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
